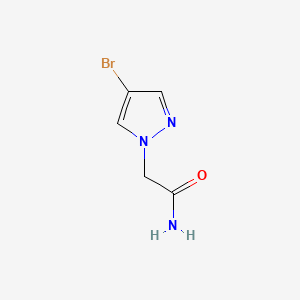

2-(4-bromo-1H-pyrazol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-bromo-1H-pyrazol-1-yl)acetamide is an organic compound with the molecular formula C5H6BrN3O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .

Pharmacokinetics

It is known that the compound is a solid at room temperature, suggesting that it may be administered orally . Its solubility in water and other polar solvents may influence its absorption and distribution in the body .

Result of Action

Similar compounds have been shown to have a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-bromo-1H-pyrazol-1-yl)acetamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .

Analyse Biochimique

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-bromo-1H-pyrazole with chloroacetamide under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-bromo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex

Activité Biologique

2-(4-bromo-1H-pyrazol-1-yl)acetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromine atom at the 4-position of the pyrazole ring and an acetamide functional group, shows promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications.

The molecular formula of this compound is C₅H₆BrN₃O, with a molecular weight of 202.02 g/mol. The structure includes:

- Pyrazole Ring : A five-membered heterocyclic structure containing two nitrogen atoms.

- Acetamide Group : Contributes to hydrogen bonding capabilities, enhancing interactions with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains. In particular, compounds containing the pyrazole structure have been tested against strains such as E. coli and Staphylococcus aureus, showing minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by its structural characteristics. Pyrazole derivatives have been reported to inhibit inflammatory pathways effectively. For example, certain pyrazole compounds have shown IC50 values as low as 3.8 nM against specific inflammatory mediators, indicating their potential as anti-inflammatory agents .

Anticancer Activity

The compound's anticancer properties are particularly noteworthy. In vitro studies have demonstrated that related pyrazole compounds can induce apoptosis in cancer cell lines. For instance, derivatives have shown significant growth inhibition in A549 lung cancer cells with IC50 values around 49.85 μM . Moreover, structural modifications in pyrazole derivatives often enhance their potency against various cancer cell lines, making them suitable candidates for further drug development.

Research Findings and Case Studies

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| Xia et al. (2022) | Pyrazole derivative | Antitumor activity in A549 cells | 49.85 μM |

| Zheng et al. (2021) | Pyrazole-linked benzimidazole | Inhibition of Aurora A/B kinase | 0.067 μM |

| Koca et al. (2020) | Diphenyl-pyrazole derivative | Anticancer potential on HepG2 cells | Significant inhibition |

| Fan et al. (2022) | Hydroxy-aroxypropyl-pyrazole | Induced autophagy in NCI-H460 cells | Maximum autophagy observed |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets through binding affinities influenced by its unique structure. The bromine atom enhances the compound's reactivity, while the acetamide group facilitates hydrogen bonding with biological macromolecules such as proteins and enzymes.

Studies suggest that these interactions can modulate various signaling pathways critical for cellular functions, thereby influencing processes such as inflammation and tumor growth.

Propriétés

IUPAC Name |

2-(4-bromopyrazol-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c6-4-1-8-9(2-4)3-5(7)10/h1-2H,3H2,(H2,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTHDPSGRAJMJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657643 |

Source

|

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177354-50-5 |

Source

|

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.